1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one

Beschreibung

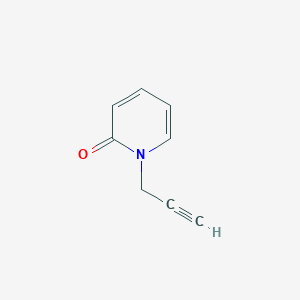

1-(Prop-2-yn-1-yl)-1,2-dihydropyridin-2-one is a pyridine derivative characterized by a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom of a 1,2-dihydropyridin-2-one ring. Its structure combines the aromaticity of the pyridinone ring with the reactivity of the propargyl group, enabling diverse chemical modifications and interactions. The compound is structurally related to several bioactive molecules, including inhibitors of enzymes like HSD17B13 , and its derivatives are often explored for their pharmacological properties .

Eigenschaften

IUPAC Name |

1-prop-2-ynylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-6-9-7-4-3-5-8(9)10/h1,3-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXWKZJAHOEBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.

Cyclocondensation: Reaction with phenyl isothiocyanate to form benzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Molecular oxygen and visible light are used as reagents and conditions for oxidative formylation.

Cyclocondensation: Phenyl isothiocyanate and carbon disulfide are used in the presence of a base such as potassium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one derivatives have shown potential as therapeutic agents. They are primarily recognized for their role in the development of drugs targeting neurological disorders and cancer.

Neurological Disorders

Research has indicated that derivatives of 1,2-dihydropyridines can act as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors. For instance, a notable derivative, 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel), has been highlighted for its efficacy in treating partial-onset seizures associated with epilepsy. It demonstrated potent activity with an IC50 value of 60 nM in vitro and a minimum effective dose of 2 mg/kg in vivo .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In studies, certain derivatives exhibited cytotoxicity against human leukemia cells and showed potential for tumor remission in animal models . This suggests that this compound may serve as a basis for developing new anticancer therapies.

Synthetic Applications

The versatility of 1-(prop-2-yn-1-y)-1,2-dihydropyridin-2-one in synthetic chemistry is notable. It serves as a building block for various complex organic molecules.

Synthesis of Natural Products

The compound is utilized in the synthesis of natural products that possess medicinal properties. Its ability to undergo various chemical transformations allows researchers to modify its structure to enhance biological activity or selectivity .

Click Chemistry

Recent advancements have employed click chemistry techniques to create dimeric forms of isoxazolyl-1,4-dihydropyridines from 1-(prop-2-yn-1-y)-1,2-dihydropyridin-2-one. These derivatives have shown enhanced binding affinities to multidrug transporters, suggesting their utility as adjuvants in cancer chemotherapy .

Case Studies

A selection of case studies illustrates the practical applications and effectiveness of 1-(prop-2-yn-1-y)-1,2-dihydropyridin-2-one:

Wirkmechanismus

The mechanism of action of 1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets through various pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one with structurally analogous dihydropyridinone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations

Key analogues include:

Physicochemical Properties

- Polarity and Solubility: The propargyl group in the target compound reduces polarity compared to analogues with hydrophilic substituents (e.g., amino or hydroxy groups). Halogenated derivatives (e.g., ) exhibit higher lipophilicity (ClogP ~2.5), favoring membrane permeability .

- Reactivity : The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in analogues like the pyridin-2-ylmethyl derivative () .

Biologische Aktivität

1-(Prop-2-yn-1-yl)-1,2-dihydropyridin-2-one, also known as a dihydropyridinone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been reported in the literature:

- Thermal Cyclization : Hydroxamic acid esters undergo thermal cyclization to yield dihydropyridines with moderate to high yields (32% to 58%) .

- Catalytic Methods : Gold(I)-catalyzed reactions have shown promise in synthesizing functionalized dihydropyridinones from furan-ynes and N-oxides, achieving yields up to 81% .

Biological Activity

The biological activity of this compound encompasses several pharmacological effects:

Antimicrobial Activity

Research has demonstrated that derivatives of dihydropyridinones exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Properties

Dihydropyridinones have been evaluated for their antioxidant capabilities. The presence of the propargyl group is believed to enhance the radical-scavenging activity of these compounds, making them candidates for further investigation in oxidative stress-related diseases.

Enzyme Inhibition

One notable area of research involves the inhibition of hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in the biosynthesis of tyrosine. Inhibitors targeting this enzyme have potential applications as herbicides and in treating metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A study focusing on a series of 1,2-dihydropyridine derivatives revealed that modifications at the C4 position significantly affected their antimicrobial activity. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential .

Case Study 2: Antioxidant Studies

In vitro assays assessing the antioxidant activity of dihydropyridinones indicated that these compounds could effectively scavenge free radicals. The structure–activity relationship (SAR) analysis suggested that the introduction of electron-withdrawing groups enhances antioxidant efficacy .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for 1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?

Methodological Answer: A Sonogashira coupling reaction is commonly employed for introducing propargyl groups to heterocycles. For example, reacting 4-bromo-1,2-dihydropyridin-2-one with propargyl bromide under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a copper(I) co-catalyst at 70–80°C yields the target compound. Reaction optimization involves screening bases (e.g., triethylamine), solvents (DMF or THF), and temperature to maximize yield. Monitoring via TLC and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) are critical .

Q. How should researchers address discrepancies between NMR spectroscopic data and crystallographic findings for this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Cross-validate results using:

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Use a combination of:

- Liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities.

- Column chromatography with silica gel (eluent: 3:7 ethyl acetate/hexane).

- Recrystallization from ethanol or acetonitrile to achieve >95% purity. Monitor purity via HPLC (C18 column, 70:30 water/acetonitrile).

Advanced Research Questions

Q. How can the crystal structure of this compound be determined with high precision?

Methodological Answer:

- Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure solution : Employ SHELXT for automatic space-group determination and initial phase estimation .

- Refinement : Apply SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate using the CIF check tool in Mercury .

Q. What computational methods are suitable for analyzing the electronic effects of the propargyl substituent on the dihydropyridinone core?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO).

- Compare with experimental UV-Vis spectra (e.g., λmax shifts in acetonitrile) to correlate electronic transitions with substituent effects.

- Use Multiwfn software for quantitative analysis of charge transfer and bond critical points .

Q. How can intermolecular interactions in the crystal lattice be systematically characterized?

Methodological Answer:

Q. What experimental phasing strategies are recommended for challenging crystallographic datasets?

Methodological Answer:

- For heavy-atom phasing, use SHELXC/D/E pipelines with selenomethionine-derivatized crystals or iodide soaking.

- For small-molecule structures, dual-space methods in SHELXD are robust for resolving phase ambiguities in low-symmetry space groups .

Data Contradiction and Validation

Q. How should researchers resolve conflicts between theoretical and experimental dipole moments?

Methodological Answer:

Q. What validation protocols ensure reproducibility in synthetic yields?

Methodological Answer:

- Document reaction kinetics (e.g., in situ IR monitoring of carbonyl stretches).

- Use DoE (Design of Experiments) to identify critical factors (catalyst loading, temperature).

- Validate across multiple labs using standardized reagents and equipment (e.g., Schlenk lines for air-sensitive steps) .

Stability and Reactivity

Q. What analytical techniques assess the thermal stability of this compound?

Methodological Answer:

Q. How does the propargyl group influence regioselectivity in cycloaddition reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.